molecular formula C17H26N2O4S B4457440 1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4457440
M. Wt: 354.5 g/mol
InChI Key: CYXGJOXEUBQESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a methanesulfonyl group, a piperidine ring, and a phenoxypropyl moiety

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the phenoxypropyl moiety. The synthetic route typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxypropyl Moiety: This is typically done through a nucleophilic substitution reaction, where the piperidine derivative reacts with 1-(4-methylphenoxy)propan-2-yl halide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group or other substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and other products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-METHANESULFONYL-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    This compound: This compound has a similar piperidine ring but different substituents on the phenoxypropyl moiety.

    This compound: This compound has a similar methanesulfonyl group but different substituents on the piperidine ring.

Properties

IUPAC Name

N-[1-(4-methylphenoxy)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-4-6-16(7-5-13)23-12-14(2)18-17(20)15-8-10-19(11-9-15)24(3,21)22/h4-7,14-15H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGJOXEUBQESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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